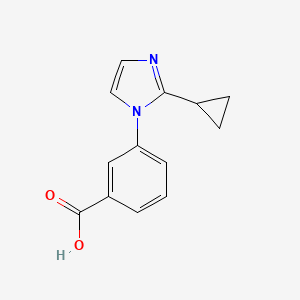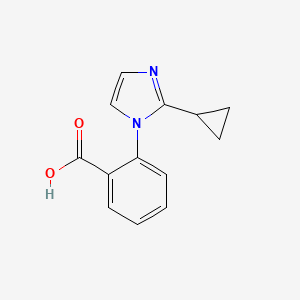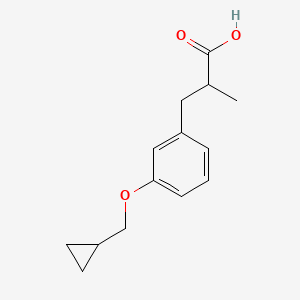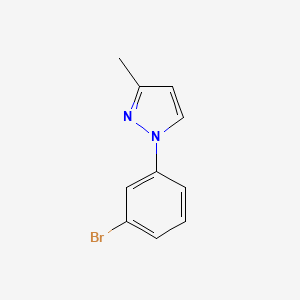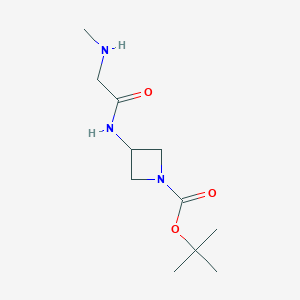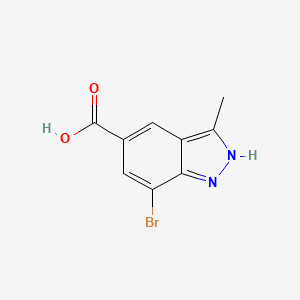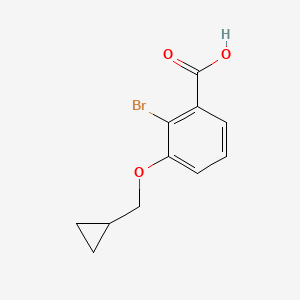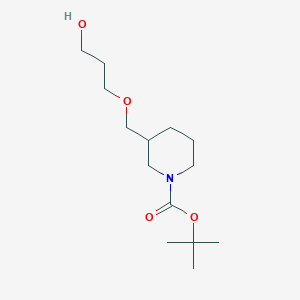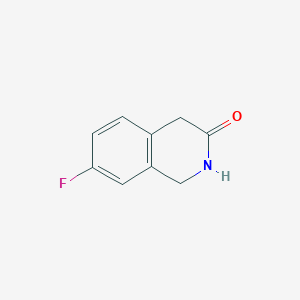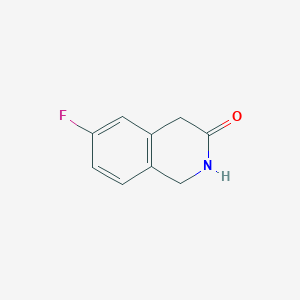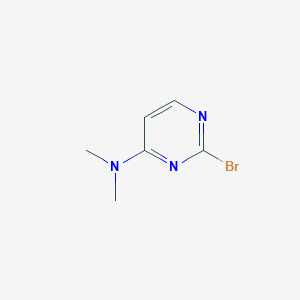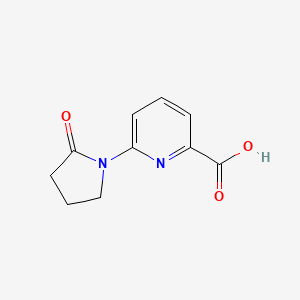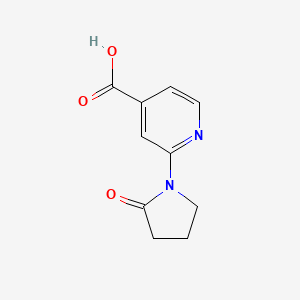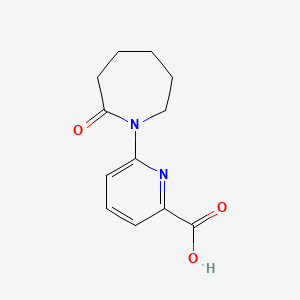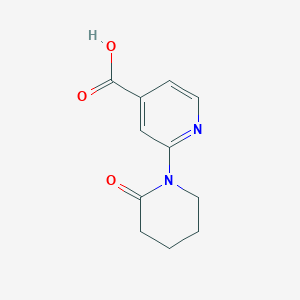
2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid: is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a piperidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
Pyridine Ring Functionalization: The synthesis typically begins with the functionalization of the pyridine ring. A common starting material is 4-chloropyridine, which undergoes nucleophilic substitution with a piperidinone derivative.
Formation of Piperidinone Moiety: The piperidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.
Industrial Production Methods
Industrial production methods for 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid often involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized piperidinone compounds, and reduced piperidine analogs.
科学研究应用
Chemistry
In chemistry, 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The compound’s structural features enable it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperidinone moiety is particularly important for binding to active sites, while the carboxylic acid group enhances solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(2-Oxopiperidin-1-yl)pyridine-3-carboxylic acid
- 2-(2-Oxopiperidin-1-yl)pyridine-5-carboxylic acid
- 2-(2-Oxopiperidin-1-yl)pyridine-6-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2-Oxopiperidin-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyridine ring can significantly affect the compound’s ability to interact with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(2-oxopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-3-1-2-6-13(10)9-7-8(11(15)16)4-5-12-9/h4-5,7H,1-3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXZLMMRLOEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
